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Compound of Interest |

2-Chloro-3-methoxy-6-
Compound Name: , o
nitropyridine
CAS No.: 886371-75-1
Cat. No.: B1395836
. J

CAS Registry Number: 886371-75-1 Formula: CeHsCIN20s Molecular Weight: 188.57 g/mol [1]
[2]

Part 1: Executive Summary & Structural
Identification

This guide provides an in-depth technical analysis of 2-Chloro-3-methoxy-6-nitropyridine, a
highly functionalized heterocyclic building block used in the synthesis of pharmaceutical
agents, particularly kinase inhibitors and antimicrobial compounds.

Critical Isomer Distinction: Researchers must distinguish this compound from its common
isomer, 2-Chloro-6-methoxy-3-nitropyridine (CAS 38533-61-8). The structural difference lies in
the relative positioning of the methoxy and nitro groups, which drastically alters the electronic
landscape and regioselectivity of nucleophilic aromatic substitution (SnAr) reactions.
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Target Compound (CAS Common Isomer (CAS
Feature
886371-75-1) 38533-61-8)
Structure 2-Cl, 3-OMe, 6-NO2 2-Cl, 6-OMe, 3-NO2
) C2 is highly activated by C6- C2 is activated by C3-NO:2
Electronic Nature ) )
NO: (para-like resonance). (ortho-like resonance).
] o SnAr at C2 (Displacement of SnAr at C2 or C6
Primary Reactivity )
Cl. (Displacement of Cl or OMe).

Part 2: Molecular Architecture & Electronic Effects

The reactivity of 2-Chloro-3-methoxy-6-nitropyridine is governed by a "push-pull" electronic
system that creates specific zones of electrophilicity.

Electronic Distribution

o The Pyridine Core: The nitrogen atom (N1) exerts a permanent inductive withdrawal (-1),
making the C2 and C6 positions electron-deficient.

e The Nitro Group (C6): A strong electron-withdrawing group (EWG) positioned at C6. Through
resonance, it withdraws electron density from positions C2 and C4. This creates a significant
positive electrostatic potential at C2, acting synergistically with the ring nitrogen to activate
the C2-Chlorine bond.

e The Methoxy Group (C3): An electron-donating group (EDG) by resonance (+R) but
withdrawing by induction (-I). Located at C3, its lone pairs donate density primarily to C2, C4,
and C6. However, the strong withdrawal of the nitro group at C6 overrides this donation at
the C2 position, maintaining the electrophilicity required for SnAr.

Structural Diagram (Graphviz)

The following diagram illustrates the electronic vectors and the primary sites for chemical
modification.
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Figure 1: Electronic influence map showing the activation of the C2-position by the C6-Nitro
group.

Part 3: Synthesis Protocol

The synthesis of 2-Chloro-3-methoxy-6-nitropyridine typically proceeds via the electrophilic
nitration of the precursor 2-chloro-3-methoxypyridine. The methoxy group directs the incoming
nitro group to the para position (C6), which is sterically accessible and electronically favored.

Experimental Workflow

» Starting Material: 2-Chloro-3-methoxypyridine (Commercial reagent).

e Reagents: Fuming Nitric Acid (HNOs), Concentrated Sulfuric Acid (H2SOa).
e Conditions: 0°C to Room Temperature (RT).

Step-by-Step Protocol:

o Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-chloro-3-
methoxypyridine (1.0 eq) in concentrated H2SOa4 at 0°C.

 Nitration: Dropwise add a mixture of fuming HNOs (1.5 eq) and H2SOa4, maintaining the
internal temperature below 10°C to prevent over-nitration or decompaosition.

e Reaction: Allow the mixture to warm to RT and stir for 2—4 hours. Monitor by TLC or LC-MS
for the disappearance of the starting material.
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e Quenching: Pour the reaction mixture carefully onto crushed ice. The product typically
precipitates as a yellow solid.

« |solation: Filter the solid, wash with cold water to remove acid residues, and dry under

vacuum.

 Purification: If necessary, recrystallize from ethanol or purify via silica gel flash
chromatography (Hexanes/Ethyl Acetate gradient).

Yield Expectation: 60—80% depending on temperature control.
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Figure 2: Synthetic pathway via regioselective nitration directed by the C3-methoxy group.

Part 4: Reactivity & Functionalization (SnAr)

The primary utility of 2-Chloro-3-methoxy-6-nitropyridine lies in its ability to undergo
Nucleophilic Aromatic Substitution (SnAr). The chlorine atom at C2 is the designated leaving

group.[3]

Mechanism of SnAr at C2

The reaction proceeds via an addition-elimination mechanism involving a Meisenheimer

complex.
* Nucleophile Approach: A nucleophile (e.g., primary amine, alkoxide, thiol) attacks C2.[3]

» Meisenheimer Complex: The negative charge is delocalized onto the ring nitrogen and the
nitro group oxygen atoms.[3] The C6-Nitro group is critical here; its resonance ability
stabilizes the intermediate negative charge, significantly lowering the activation energy
compared to a non-nitrated pyridine.

» Elimination: The chloride ion is expelled, restoring aromaticity.[3]
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Regioselectivity Logic:

» Why not C6 (Nitro displacement)? While nitro groups can be leaving groups, the chloride at
C2 is activated by both the ring nitrogen (ortho) and the nitro group (para-like resonance).[4]
Displacement of the nitro group is kinetically slower under standard conditions.

e Why not C3 (Methoxy displacement)? The methoxy group is a poor leaving group and is not
sufficiently activated.

Standard Protocol: Amination

« Reagents: R-NH2 (1.1 eq), Base (DIEA or K2COs, 2.0 eq).
e Solvent: DMF, DMSO, or NMP (polar aprotic solvents accelerate SnAr).
e Temp: 60-90°C.

Data Table: Comparative Reactivity

Substrate Relative SnAr Rate (Est.) Explanation
2-Chloropyridine 1 Baseline reactivity (slow).
2-Chloro-3-methoxypyridine 0.5 Deactivated by OMe donation.

2-Chloro-3-methoxy-6- _ '
. o 500+ Highly activated by C6-NOx-.
nitropyridine

Part 5: Applications in Drug Discovery

This scaffold is frequently employed in the development of:
» Kinase Inhibitors: The pyridine core mimics the adenine ring of ATP, allowing it to bind to the

hinge region of kinases. The 3-methoxy group can provide specific hydrophobic interactions
or hydrogen bonding.

o Antibacterial Agents: Derivatives of nitropyridines are explored for activity against resistant
bacterial strains.
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e Reduction Products: The nitro group is often reduced (Fe/NH4Cl or H2/Pd-C) to an amine
after the SnAr step, yielding 2-amino-3-methoxy-6-aminopyridine derivatives, which are
precursors to bicyclic systems like imidazopyridines.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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Our mission is to be the trusted global source of ress Hast
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scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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